Losartan-d3 Carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

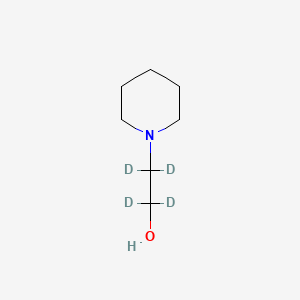

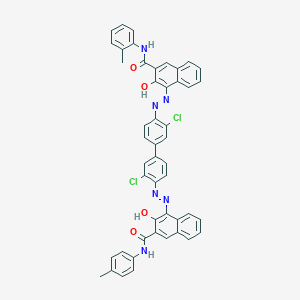

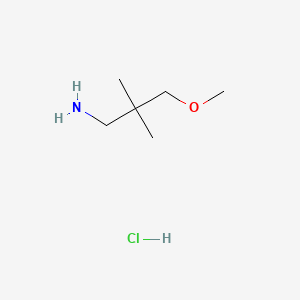

Losartan-d3 Carboxylic Acid is a stable isotope labelled metabolite of Losartan . It is an antihypertensive drug, falling under the categories of enzyme inhibitors, cardiac drugs, and beta blockers . The molecular formula is C22 2H3 H18 Cl N6 O2 and the molecular weight is 439.91 .

Synthesis Analysis

An efficient and green synthetic route to losartan has been developed with an overall yield of 58.6% . The key step is the synthesis of the two key intermediates . The above route was successfully operated in at a pilot-plant operation .Molecular Structure Analysis

The molecular structure of Losartan-d3 Carboxylic Acid is given by the formula C22 2H3 H18 Cl N6 O2 . The InChI representation of the molecule isInChI=1S/C22H21ClN6O2/c1-2-3-8-18-24-20 (23)19 (22 (30)31)29 (18)13-14-9-11-15 (12-10-14)16-6-4-5-7-17 (16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3, (H,30,31) (H,25,26,27,28)/i1D3 .

Aplicaciones Científicas De Investigación

Losartan is metabolized into a more active carboxylic acid derivative, E3174, which is pharmacologically more active than the parent compound. This biotransformation involves cytochrome P450 (CYP) enzymes, specifically CYP3A and CYP2C subfamilies (Stearns et al., 1995).

Some individuals exhibit minimal conversion of Losartan to its active metabolite, suggesting a rare deficit in drug metabolism. This observation is crucial for understanding interindividual variability in response to Losartan therapy (McCrea et al., 1999).

A sensitive and selective LC-MS/MS method has been developed for determining Losartan and Losartan Carboxylic Acid in human plasma, which is essential for pharmacokinetic research (Sharma et al., 2010).

The electrochemical degradation of Losartan, an emerging pharmaceutical pollutant, was studied, and the ability to mineralize Losartan and its carboxylic acid metabolite was demonstrated (Salazar et al., 2016).

The effects of phenobarbital on plasma profiles of Losartan and its active metabolite E‐3174 were investigated, highlighting the interactions between Losartan metabolism and other medications (Goldberg et al., 1996).

The CYP2C9 polymorphism plays a significant role in Losartan oxidation, suggesting genetic factors influence the efficacy and safety of Losartan therapy (Yasar et al., 2001).

Salvianolic acid B and tanshinone IIA from Danshen have different influences on the metabolism of Losartan, potentially affecting the pharmacokinetics of Losartan and its metabolite (Wang et al., 2016).

Propiedades

IUPAC Name |

5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN6O2/c1-2-3-8-18-24-20(23)19(22(30)31)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,30,31)(H,25,26,27,28)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUXAIYYDDCIRX-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662058 |

Source

|

| Record name | 2-(4,4,4-~2~H_3_)Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Losartan-d3 Carboxylic Acid | |

CAS RN |

1189729-40-5 |

Source

|

| Record name | 2-(4,4,4-~2~H_3_)Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride](/img/structure/B562258.png)

![4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt](/img/structure/B562276.png)

![1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-, diacetate](/img/structure/B562278.png)